molecular formula C5H7ClFN3 B12943157 5-Fluoropyridine-3,4-diamine hydrochloride

5-Fluoropyridine-3,4-diamine hydrochloride

Cat. No.: B12943157
M. Wt: 163.58 g/mol
InChI Key: AMSZVYSTCONORL-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3,4-diamine hydrochloride is a fluorinated aromatic amine compound. It is characterized by the presence of a fluorine atom at the 5-position and two amino groups at the 3- and 4-positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-3,4-diamine hydrochloride typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 4-chloro-3-fluoropyridine with ammonia or an amine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-3,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, nitro compounds, and reduced amine derivatives .

Scientific Research Applications

5-Fluoropyridine-3,4-diamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyridine-3,4-diamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chlorinated and brominated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the amino groups, making the compound less reactive in certain nucleophilic substitution reactions .

Properties

Molecular Formula

C5H7ClFN3

Molecular Weight

163.58 g/mol

IUPAC Name

5-fluoropyridine-3,4-diamine;hydrochloride

InChI

InChI=1S/C5H6FN3.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,7H2,(H2,8,9);1H

InChI Key

AMSZVYSTCONORL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)N)N.Cl

Origin of Product

United States

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